Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate
Overview
Description
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the chloromethyl group: This step often involves the chloromethylation of the benzimidazole core using reagents such as formaldehyde and hydrochloric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: Products include substituted benzimidazoles with various functional groups replacing the chloromethyl group.
Oxidation: Products can include carboxylic acids, ketones, or aldehydes, depending on the specific reaction conditions.
Reduction: Products typically include alcohols or reduced derivatives of the original compound.
Scientific Research Applications
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives and their interactions with various biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The benzimidazole core can also interact with various biological pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-7-carboxylate
- Methyl 2-(iodomethyl)-1H-benzo[d]imidazole-7-carboxylate
- Methyl 2-(hydroxymethyl)-1H-benzo[d]imidazole-7-carboxylate
Uniqueness
Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential biological activity. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is generally more stable and less reactive, making it suitable for a wider range of applications. The hydroxymethyl analog, on the other hand, is more polar and may have different solubility and reactivity profiles.
Properties
IUPAC Name |
methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)13-8(5-11)12-7/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXBOPGNCMMISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682157 | |
Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636574-35-1 | |
Record name | Methyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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